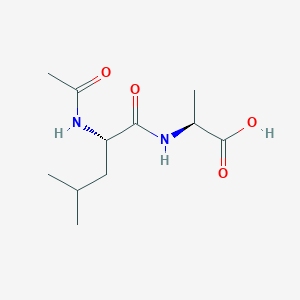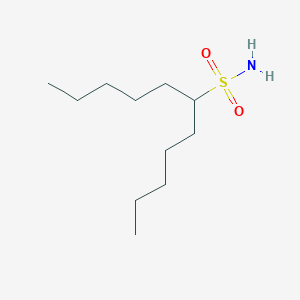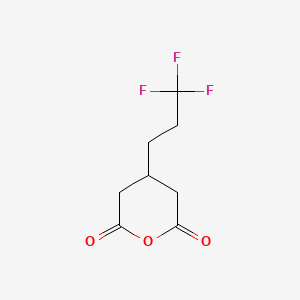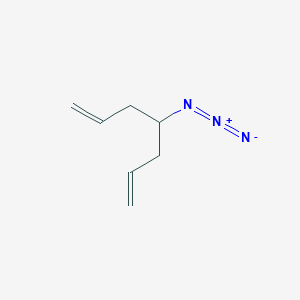
4-Azidohepta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidohepta-1,6-diene is a chemical compound with the molecular formula C7H11N3. . The compound consists of a hepta-1,6-diene backbone with an azido group (-N3) attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidohepta-1,6-diene typically involves the azidation of hepta-1,6-diene. One common method is the reaction of hepta-1,6-diene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 4-Azidohepta-1,6-diene can undergo various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amines or amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve copper(I) catalysts and mild reaction conditions.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic conditions.
Reduction Reactions: Utilize hydrogen gas and palladium or platinum catalysts.
Major Products Formed:
Cycloaddition Reactions: Triazoles.
Substitution Reactions: Amines or amides.
Reduction Reactions: Primary amines.
Scientific Research Applications
4-Azidohepta-1,6-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azidohepta-1,6-diene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloadditions and substitutions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes or triazoles, which can then interact with other molecules to exert their effects .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers.
Chloroprene: A chlorinated diene used in the production of neoprene, a type of synthetic rubber.
Uniqueness of 4-Azidohepta-1,6-diene: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-azidohepta-1,6-diene |
InChI |
InChI=1S/C7H11N3/c1-3-5-7(6-4-2)9-10-8/h3-4,7H,1-2,5-6H2 |
InChI Key |
YWPONUXITUHEPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



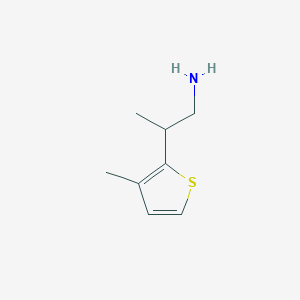
![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
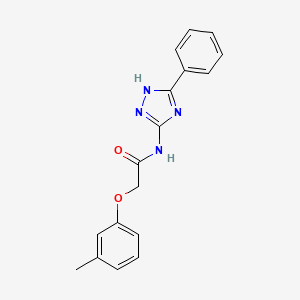

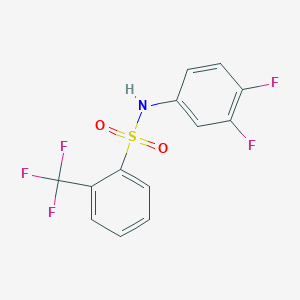
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)

![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
